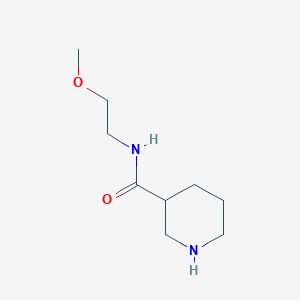

N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAWALVZPWGHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug development. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals, and understanding the synthesis and detailed characterization of its derivatives is paramount for the advancement of medicinal chemistry.[1][2] This document outlines a robust synthetic protocol, explains the rationale behind the chosen methodology, and details the analytical techniques required for structural confirmation and purity assessment.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Modifications at the 3-position of the piperidine ring, particularly with carboxamide functionalities, have been shown to be critical for biological activity in various contexts, including as inhibitors of human platelet aggregation.[4] The introduction of an N-(2-methoxyethyl) group can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are key considerations in the development of new therapeutic agents.[5]

This guide will focus on a common and effective method for the synthesis of the target compound: an amide coupling reaction between a suitable piperidine-3-carboxylic acid precursor and 2-methoxyethylamine, followed by salt formation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the amide coupling of a protected piperidine-3-carboxylic acid with 2-methoxyethylamine, followed by deprotection and hydrochloride salt formation. The use of a protecting group on the piperidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and ensure selective amide bond formation at the C3-carboxyl group.

Synthetic Scheme

Figure 1: General synthetic scheme for this compound.

Rationale for Experimental Choices

The selection of reagents and reaction conditions is critical for a successful synthesis. Here, we delve into the reasoning behind the chosen protocol:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This ensures that the piperidine nitrogen does not interfere with the amide coupling reaction.

-

Amide Coupling Reagents: The combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and highly effective method for amide bond formation.[6] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization if a chiral center is present. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize any acids formed during the reaction, driving the reaction to completion.[7]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, effectively dissolving the reactants and facilitating the reaction.

-

Deprotection and Salt Formation: The Boc group is readily cleaved using a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane. This one-pot deprotection and salt formation step is efficient and typically results in the precipitation of the desired hydrochloride salt in high purity.

Experimental Protocol

Step 1: Synthesis of N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 2-methoxyethylamine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide from Step 1 in a minimal amount of anhydrous dioxane.

-

To this solution, add a 4 M solution of HCl in dioxane (excess, typically 5-10 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

A precipitate will form during the reaction. Monitor the deprotection by TLC until the starting material is consumed.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Figure 2: Workflow for the characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the methoxyethyl side chain protons (OCH₃, NCH₂, OCH₂), and the amide NH proton. The chemical shifts and coupling patterns will be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the methoxyethyl group. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the free base [M+H]⁺. |

| Infrared (FT-IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-O stretch of the ether. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Table 1: Summary of expected analytical data for this compound.

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight of the free base.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

-

Data Analysis: Integrate the peak areas to determine the purity of the sample.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently synthesize and verify this important piperidine derivative. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is a prerequisite for any further biological evaluation or application in medicinal chemistry.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

-

Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Available at: [Link]

-

Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

-

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem - NIH. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

A Technical Guide to the Physicochemical Characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Introduction

In the landscape of modern drug discovery, piperidine derivatives represent a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacokinetic profiles. The specific compound, N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (CAS No. 1220019-28-2), emerges from a rich history of piperidine chemistry aimed at modulating physicochemical and biological properties through targeted substitutions.[1] The introduction of an N-(2-methoxyethyl) group and a 3-carboxamide moiety onto the piperidine ring is a deliberate strategy to influence parameters such as solubility, metabolic stability, and receptor binding interactions.[1]

The selection of the hydrochloride salt form is a critical final step in the synthesis, designed to enhance the compound's stability, crystallinity, and aqueous solubility, which are paramount for both research handling and potential pharmaceutical development.[1] This guide provides a comprehensive framework for the experimental determination and interpretation of the key physicochemical properties of this molecule. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind experimental choices and the implications of the results in a preclinical development context.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural features of the target compound are summarized below.

Core Identification Data

The fundamental properties of this compound are presented in Table 1. This data serves as the primary reference for sample identification and stoichiometric calculations.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 1220019-28-2 | [2] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 222.71 g/mol | [2] |

| Chemical Structure |  |

Table 1: Core Identification Data

Rationale of Structural Features

The molecular architecture dictates the compound's behavior.

-

Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional framework. The tertiary amine within the ring is the primary basic center, which is protonated in the hydrochloride salt form. Its pKa is a critical determinant of ionization at physiological pH.

-

3-Carboxamide Group: This functional group is a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions and influencing solubility and melting point. Its position on the ring affects the molecule's overall stereochemistry and interaction with biological targets.

-

N-(2-methoxyethyl) Substituent: This side chain enhances polarity and introduces an ether linkage, which can act as a hydrogen bond acceptor. This modification is often employed to improve aqueous solubility and modulate lipophilicity compared to simpler N-alkyl groups.[1]

-

Hydrochloride Salt: Formation of the HCl salt significantly increases aqueous solubility and improves the material's handling properties by promoting a stable, crystalline solid form.

Section 2: Experimental Determination of Physicochemical Properties

The following sections detail the rationale and methodologies for characterizing the essential physicochemical properties. These protocols are designed as self-validating systems, providing the robust data required for decision-making in a research and development setting.

Appearance and Organoleptic Properties

Causality and Importance: The physical appearance (color, form) is the most immediate indicator of material identity and purity. A consistent, homogenous appearance is expected for a pure substance.

Step-by-Step Protocol:

-

Place approximately 10 mg of the sample on a clean, white watch glass.

-

Observe the sample under good lighting against a white and a black background.

-

Record the physical form (e.g., crystalline powder, amorphous solid, oil).

-

Record the color of the material.

-

Carefully note the odor, if any, by wafting vapors towards the nose. Do not directly inhale.

Melting Point by Differential Scanning Calorimetry (DSC)

Causality and Importance: The melting point is a crucial indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure, crystalline compound. Broad melting ranges can indicate the presence of impurities or an amorphous state. DSC provides a quantitative measure of this transition.

Step-by-Step Protocol:

-

Calibrate the DSC instrument using a certified indium standard.

-

Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.

-

Crimp the pan with a lid. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). A common temperature range would be from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of melting and the peak of the endotherm.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility (pH-Dependent)

Causality and Importance: As an ionizable compound (due to the piperidine nitrogen), its aqueous solubility is expected to be highly dependent on pH. Characterizing solubility at physiological pH values (e.g., gastric fluid ~pH 1.2, intestinal fluid/blood ~pH 7.4) is essential for predicting oral absorption and bioavailability. The hydrochloride salt form ensures high solubility at low pH.

Step-by-Step Protocol (Shake-Flask Method):

-

Prepare buffer solutions at desired pH values (e.g., pH 2.0, 7.4, and 9.0).

-

Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

-

Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand until the excess solid has settled.

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in mg/mL or µg/mL.

Caption: Equilibrium Solubility Determination Workflow.

pKa Determination by Potentiometric Titration

Causality and Importance: The pKa value is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For this molecule, the relevant pKa will be that of the protonated piperidine nitrogen. This value governs the extent of ionization across the gastrointestinal tract and in the bloodstream, directly impacting absorption, distribution, and receptor interaction.

Step-by-Step Protocol:

-

Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if necessary.

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4 and 7).

-

Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software can be used to calculate the pKa from the first derivative of the curve.

Section 3: Data Summary and Application in Drug Development

The data obtained from the aforementioned experiments provide a holistic physicochemical profile of this compound.

| Physicochemical Property | Experimental Method | Importance in Drug Development |

| Appearance | Visual Inspection | Purity, Identity, Quality Control |

| Melting Point | DSC | Purity, Solid Form Identification, Stability |

| Aqueous Solubility | Shake-Flask | Formulation design, Bioavailability prediction |

| pKa | Potentiometric Titration | Prediction of in-vivo ionization, ADME properties |

| LogP / LogD | Shake-Flask / HPLC | Membrane permeability, Blood-brain barrier penetration |

| Hygroscopicity | GVS | Handling, Storage, Formulation Stability |

Table 2: Summary of Physicochemical Characterization and Relevance

A candidate molecule with a sharp melting point, high aqueous solubility at physiological pH, and a pKa that ensures significant ionization in the bloodstream is generally favorable. This profile suggests that this compound is well-suited for further investigation, with its properties being conducive to oral formulation and systemic absorption.

Conclusion

The systematic physicochemical characterization of this compound is a non-negotiable step in its evaluation as a potential therapeutic agent or research tool. By employing robust, validated methods such as Differential Scanning Calorimetry, pH-dependent solubility analysis, and potentiometric titration, researchers can build a comprehensive data package. This information is not merely descriptive; it is predictive, allowing for informed decisions regarding formulation strategies, potential in-vivo behavior, and the overall developability of the compound. The insights gained from this characterization are fundamental to advancing the molecule from the laboratory bench to preclinical and, potentially, clinical studies.

References

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride is a heterocyclic compound featuring the piperidine-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry. While the definitive mechanism of action for this specific molecule remains to be elucidated in peer-reviewed literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound based on a thorough review of the known biological activities of structurally related piperidine-3-carboxamide derivatives. We will explore plausible molecular targets and signaling pathways, and propose a rigorous experimental strategy for the definitive determination of its pharmacological profile. This document is intended to serve as a foundational resource for researchers investigating this and similar compounds, enabling informed hypothesis generation and experimental design.

Introduction: Unveiling a Molecule of Interest

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a wide array of biological targets. The piperidine-3-carboxamide core, in particular, has emerged as a versatile template for the development of potent and selective modulators of various enzymes and receptors.

This compound, with its characteristic piperidine ring, a carboxamide linker, and an N-(2-methoxyethyl) substituent, represents an intriguing yet under-characterized molecule. The hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for a range of experimental applications. Given the absence of direct studies on this compound, this guide will dissect its structure to infer potential biological activities and propose a pathway for their experimental validation.

The Piperidine-3-Carboxamide Scaffold: A Privileged Structure with Diverse Biological Roles

The versatility of the piperidine-3-carboxamide scaffold is evidenced by the diverse biological activities of its derivatives. Analysis of the scientific literature reveals several key areas where this structural motif has been successfully employed.

Induction of Cellular Senescence in Melanoma

Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[1] One study, through high-throughput screening, discovered a lead compound that prompted further exploration of the structure-activity relationship. This work culminated in the identification of a novel derivative with significant antiproliferative activity in vitro.[1] The S-configuration of the piperidine ring was found to be crucial for enhanced activity.[1]

The proposed mechanism involves the modulation of complex signal transduction pathways that lead to a cessation of cell division. While the precise molecular target was not definitively identified in the cited study, the findings point towards a potential role in cell cycle regulation or stress response pathways.

Inhibition of Cathepsin K in Osteoporosis

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a critical role in bone resorption.[2][3] Potent inhibitors from this class have demonstrated anti-bone resorption effects comparable to clinical candidates.[2][3] Molecular docking studies suggest that these compounds interact with key active-site residues of cathepsin K through hydrogen bonds and hydrophobic interactions.[2][3]

The general mechanism for these inhibitors involves the occupation of the active site of cathepsin K, preventing its catalytic activity and thereby reducing the degradation of bone matrix proteins.

Anaplastic Lymphoma Kinase (ALK) Inhibition in Cancer

Piperidine carboxamide derivatives have also been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is a validated therapeutic target in certain types of cancer. Computational studies, including 3D-QSAR modeling, have been employed to understand the structure-activity relationship and design novel ALK inhibitors based on this scaffold. The anti-tumor activity of these compounds has been demonstrated in cell-based models.

The mechanism of action for these derivatives is the inhibition of the kinase activity of ALK, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival in ALK-driven cancers.

Antagonism of Transient Receptor Potential Vanilloid-1 (TRPV1)

The piperidine carboxamide scaffold has been developed to yield potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a non-selective cation channel involved in pain sensation.[4] Structure-activity relationship studies have identified the key pharmacophoric elements necessary for potent and selective TRPV1 antagonism.[4]

These antagonists likely act by competitively binding to the TRPV1 channel, preventing its activation by endogenous ligands such as capsaicin, heat, or protons, thereby blocking the transmission of pain signals.

Table 1: Summary of Biological Activities of Piperidine-3-Carboxamide Derivatives

| Biological Activity | Molecular Target | Therapeutic Area | Reference |

| Induction of Cellular Senescence | Undetermined | Melanoma | [1] |

| Inhibition of Bone Resorption | Cathepsin K | Osteoporosis | [2][3] |

| Anti-tumor Activity | Anaplastic Lymphoma Kinase (ALK) | Cancer | |

| Pain Relief | Transient Receptor Potential Vanilloid-1 (TRPV1) | Pain | [4] |

The N-(2-methoxyethyl) Substituent: Modulating Physicochemical and Pharmacological Properties

The N-(2-methoxyethyl) group is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's properties.[5] Its ether and amine functionalities can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. The methoxyethyl group can also improve a compound's solubility and metabolic stability. In the context of this compound, this substituent could play a crucial role in orienting the molecule within a binding pocket and fine-tuning its affinity and selectivity for a specific target.

Proposed (Hypothetical) Mechanisms of Action for this compound

Based on the known activities of the piperidine-3-carboxamide scaffold, we can propose several plausible, yet hypothetical, mechanisms of action for this compound.

Hypothesis 1: Kinase Inhibition

The piperidine-3-carboxamide core could serve as a scaffold to position the N-(2-methoxyethyl) group into the active site of a kinase, potentially forming hydrogen bonds with the hinge region. The rest of the molecule would occupy adjacent hydrophobic pockets. A proposed signaling pathway for this hypothetical mechanism is depicted below.

Caption: Hypothetical kinase inhibition pathway.

Hypothesis 2: Protease Inhibition

Alternatively, the compound could act as a protease inhibitor, with the carboxamide group potentially interacting with the catalytic residues of the active site, for instance, in a cysteine protease like cathepsin K. The N-(2-methoxyethyl) substituent could then occupy a substrate-binding sub-pocket.

A Rigorous Strategy for Experimental Validation

To move from hypothesis to definitive mechanism, a systematic experimental approach is required. The following workflow outlines a comprehensive strategy to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Broad Spectrum Screening

The initial step involves broad screening to identify potential biological activities. This should include:

-

Phenotypic Screening: Assessing the effect of the compound on the viability of a diverse panel of human cancer cell lines.

-

Target-Based Screening: Profiling the compound against large panels of recombinant enzymes and receptors, such as kinases, proteases, and G-protein coupled receptors (GPCRs).

Phase 2: Hit Validation and Preliminary Structure-Activity Relationship (SAR)

Any "hits" from the initial screening phase should be validated through:

-

Dose-Response Studies: Determining the potency (e.g., IC50 or EC50) of the compound in relevant assays.

-

Direct Binding Assays: Confirming direct interaction with the putative target using techniques like radioligand binding assays.

Phase 3: Target Identification and Validation

If the initial screening is phenotypic, target deconvolution is necessary. This can be achieved through:

-

Affinity Chromatography: Immobilizing the compound on a solid support to pull down its binding partners from cell lysates.

-

Genetic Approaches: Using techniques like siRNA or CRISPR to knock down potential targets and observe if the compound's effect is diminished.

Phase 4: Detailed Mechanistic Studies

Once a primary target is validated, in-depth mechanistic studies are required:

-

Cell-Based Signaling Assays: Using techniques like Western blotting to determine the effect of the compound on downstream signaling pathways.

-

Biophysical Characterization: Employing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics.

Phase 5: In Vivo Efficacy

The final step is to assess the compound's efficacy in a relevant animal model of disease, based on the validated in vitro mechanism of action.

Conclusion

This compound is a compound with a scaffold known to interact with a variety of important biological targets. While its specific mechanism of action is currently unknown, this guide has outlined several plausible hypotheses based on the activities of structurally related molecules. The proposed experimental workflow provides a clear and rigorous path for researchers to elucidate the pharmacological profile of this compound. Such studies will be crucial in determining its potential as a chemical probe or a starting point for the development of novel therapeutics. The scientific community is encouraged to undertake these investigations to unlock the full potential of this and similar under-characterized molecules.

References

- Park, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.

- Li, Y., et al. (2021).

- Di V M, et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

- Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

- Ningbo Innopharmchem Co., Ltd. (2026). N-(2-Methoxyethyl)

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

This guide provides a comprehensive framework for the in vitro characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. As a novel derivative of the versatile piperidine-3-carboxamide scaffold, this compound holds potential for a range of therapeutic applications. The piperidine moiety is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional framework for precise target interaction.[1] The activity of piperidine-3-carboxamide derivatives is highly dependent on the nature of the substituents, with various analogs demonstrating efficacy as anti-osteoporosis agents, anticancer therapeutics, and antimalarials.[2][3][4]

This document outlines a strategic, multi-tiered approach to elucidate the in vitro activity of this compound. We will delve into the rationale behind target selection, provide detailed experimental protocols for primary and secondary assays, and discuss the interpretation of potential outcomes.

Part 1: Strategic Target Selection and Initial Screening

Given the diverse biological activities of piperidine-3-carboxamide derivatives, a logical first step is to screen this compound against a panel of targets representative of previously identified activities for this scaffold. This approach allows for a broad initial assessment of the compound's potential therapeutic value.

Rationale for Target Selection

The initial target selection is based on the established activities of structurally related piperidine-3-carboxamide compounds:

-

Cathepsin K: Several piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[2][5] Inhibition of cathepsin K is a promising strategy for the treatment of osteoporosis.

-

Cancer Cell Proliferation and Senescence: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, highlighting their potential as anticancer agents.[3][6]

-

Proteasome: The proteasome is a validated target in both oncology and infectious diseases. Notably, piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, suggesting a potential application in malaria treatment.[4]

-

Calpains: Piperidine carboxamide derivatives have also been developed as calpain inhibitors, with potential applications in neurodegenerative disorders and other conditions characterized by calcium-dependent proteolysis.[7]

Proposed Initial Screening Workflow

The following diagram illustrates a proposed workflow for the initial in vitro screening of this compound.

Caption: Initial in vitro screening workflow for this compound.

Part 2: Detailed Methodologies for In Vitro Assays

This section provides detailed, step-by-step protocols for the proposed primary in vitro assays. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Cathepsin K Inhibition Assay

This assay will determine the compound's ability to inhibit the enzymatic activity of human cathepsin K.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a serial dilution of the compound in assay buffer.

-

Reconstitute recombinant human cathepsin K enzyme and the fluorogenic substrate (e.g., Z-LR-AMC) in assay buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well microplate.

-

Add the cathepsin K enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Cancer Cell Proliferation Assay

This assay will assess the compound's effect on the proliferation of a representative cancer cell line (e.g., human melanoma A375 cells).[3]

Protocol:

-

Cell Culture:

-

Culture A375 cells in appropriate media and conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.

-

Proteasome Inhibition Assay

This assay will evaluate the compound's ability to inhibit the chymotrypsin-like activity of the proteasome.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of the test compound.

-

Use a commercially available proteasome activity assay kit containing a purified proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC).

-

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well plate.

-

Add the purified proteasome and incubate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage for each concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of the in vitro assays.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the initial screening.

| Target | Assay Type | Endpoint | This compound | Positive Control |

| Cathepsin K | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Known Inhibitor IC50 |

| A375 Cells | Cell Proliferation | IC50 (µM) | Experimental Value | Doxorubicin IC50 |

| Proteasome | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Bortezomib IC50 |

| Calpain | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Calpain Inhibitor III IC50 |

Interpreting the Results and Next Steps

The initial screening data will guide the subsequent stages of in vitro characterization.

-

Potent and Selective Activity: If the compound exhibits potent activity against a single target with a significant window of selectivity over the other targets, further investigation into its mechanism of action is warranted. This would involve secondary assays to confirm the mode of inhibition (e.g., competitive, non-competitive) and to assess its effects in more complex cellular models.

-

Multi-Target Activity: If the compound shows activity against multiple targets, further profiling will be necessary to determine if this is due to off-target effects or a desirable polypharmacological profile.

-

Lack of Activity: If the compound is inactive against all tested targets, this suggests that the N-(2-methoxyethyl) substitution may not be favorable for these particular activities. In this case, further synthetic modifications to the piperidine-3-carboxamide scaffold could be explored.

The following diagram illustrates the decision-making process following the initial screening.

Caption: Decision-making workflow based on initial in vitro screening results.

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Institutes of Health. [Link][2]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health. [Link][3]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link][5]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link][6]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. [Link][4]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link][7]

-

Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][1]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Foreword: A Molecule-Centric Approach to Pre-formulation

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is the bedrock upon which successful formulation and, ultimately, clinical efficacy are built. This guide focuses on N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a molecule featuring a piperidine core, a carboxamide linker, and a methoxyethyl substituent. Each functional group contributes to its unique chemical personality, influencing its behavior in solution and its resilience over time.

This document eschews a generic template, instead adopting a structure that logically flows from foundational properties to complex stability assessments. We will delve into the causality behind experimental design, providing not just protocols, but the scientific rationale that underpins them. For researchers, scientists, and drug development professionals, this guide aims to be a practical and authoritative resource for characterizing this, and structurally similar, molecules.

Part 1: Foundational Physicochemical Profile

Before any solubility or stability experiments are conducted, a baseline characterization of the molecule is essential. This data provides the context for interpreting all subsequent results.

The structure consists of a saturated heterocyclic piperidine ring, which imparts a basic character due to the tertiary amine. This amine is protonated to form the hydrochloride salt, a common strategy to enhance aqueous solubility. The molecule also contains an amide group, which is susceptible to hydrolysis under pH stress, and a chemically robust ether linkage.

Table 1: Physicochemical Properties of this compound (Illustrative)

| Property | Value (Predicted/Illustrative) | Significance in Drug Development |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ | Defines the elemental composition and molar mass. |

| Molecular Weight | 222.71 g/mol | Crucial for all concentration-based calculations. |

| pKa (Piperidine N) | ~9.0 - 10.5 | Governs the ionization state and pH-dependent solubility. As a salt, it will be fully ionized at physiological pH. |

| logP (Free Base) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Appearance | White to off-white crystalline solid | A key parameter monitored during stability studies for physical changes. |

Part 2: Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[1] For a hydrochloride salt, the key question is not just if it dissolves, but how its solubility behaves across the physiological pH range and in various solvent systems relevant to formulation. We must distinguish between two key types of solubility: kinetic and thermodynamic.[2]

Kinetic vs. Thermodynamic Solubility: A Strategic Distinction

-

Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution and is a high-throughput method used in early discovery to quickly flag problematic compounds.[2]

-

Thermodynamic Solubility is the true equilibrium solubility, measured by suspending an excess of the solid compound in a solvent until equilibrium is reached.[3] This is the "gold standard" for pre-formulation, as it represents the maximum concentration achievable under stable conditions.[4]

Caption: Workflow distinguishing kinetic and thermodynamic solubility assessments.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[4][5]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

-

Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions.

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation is often preferred over filtration to avoid potential compound adsorption to the filter material.[3]

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Confirmation: The solid residue should be analyzed (e.g., by XRPD) to ensure that the compound has not converted to a different solid form (polymorph or free base) during the experiment.

Expected Solubility Profile

Given its structure as a hydrochloride salt of a basic amine, this compound is expected to exhibit pH-dependent solubility.

-

In Acidic to Neutral pH (pH 1-7.4): The compound will be fully protonated and exist as the highly soluble salt form. High aqueous solubility is anticipated.

-

In Basic pH (pH > 8): As the pH approaches the pKa of the piperidine nitrogen, the equilibrium will shift towards the neutral, free base form. The free base is expected to be significantly less soluble than the salt, potentially leading to precipitation.

Table 2: Illustrative Thermodynamic Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Expected Behavior |

|---|---|---|---|

| pH 1.2 Buffer (SGF) | 37 | > 100 | Very Soluble |

| pH 6.8 Buffer (SIF) | 37 | > 100 | Very Soluble |

| Water | 25 | > 150 | Very Soluble |

| pH 9.0 Buffer | 25 | ~5 | Decreased solubility due to free base formation. |

| Methanol | 25 | > 200 | Soluble in polar protic solvents. |

| DMSO | 25 | > 200 | Soluble in polar aprotic solvents. |

| Dichloromethane | 25 | < 1 | Poorly soluble in non-polar organic solvents. |

Part 3: Chemical Stability and Degradation Pathway Analysis

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[6][7] The process begins with forced degradation studies to understand the molecule's intrinsic vulnerabilities.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a cornerstone of formulation development.[8][9] They are designed to accelerate degradation to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[10][11] The goal is typically to achieve 10-20% degradation of the parent molecule.[8]

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation:

-

Acid Hydrolysis:

-

Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

-

Causality & Expected Pathway: The amide bond is the most likely site for acid-catalyzed hydrolysis. This would cleave the molecule into piperidine-3-carboxylic acid and 2-methoxyethylamine. The ether and piperidine ring are expected to be stable under these conditions.

-

-

Base Hydrolysis:

-

Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.

-

Causality & Expected Pathway: Base-catalyzed hydrolysis of the amide is also a primary degradation pathway, yielding the same degradation products as acid hydrolysis.[12] This reaction is often faster than acid hydrolysis for amides.

-

-

Oxidative Degradation:

-

Conditions: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Causality & Expected Pathway: The tertiary amine of the piperidine ring is an electron-rich center susceptible to oxidation.[12] The most probable degradation product is the corresponding N-oxide. The methoxyethyl group is generally resistant to mild oxidation.

-

-

Thermal Degradation:

-

Conditions: Expose the solid compound to dry heat (e.g., 105°C) and heat with humidity (e.g., 80°C / 75% RH).

-

Causality: This tests the intrinsic thermal stability of the solid form. Significant degradation is not expected unless the melting point is low.

-

-

Photostability:

-

Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[13][14]

-

Causality: This tests for light-induced degradation. While the molecule lacks major chromophores, direct photolysis or photo-oxidation can still occur.

-

Caption: Potential degradation pathways for the target molecule.

Formal (ICH) Stability Studies

Following forced degradation, formal stability studies are performed on at least three primary batches to establish a re-test period.[7][13]

Objective: To monitor the quality of the drug substance over time under defined storage conditions.

Methodology:

-

Packaging: Store the compound in a container closure system that simulates the proposed packaging for distribution.[15][16]

-

Storage: Place the samples in stability chambers set to the conditions outlined in ICH guidelines.

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[7]

-

Analysis: Test the samples using a validated, stability-indicating analytical method for key attributes.

Table 3: Standard ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guidelines[6][7]

Table 4: Typical Stability-Indicating Test Parameters

| Test | Acceptance Criteria (Illustrative) | Rationale |

|---|---|---|

| Appearance | White to off-white crystalline solid | Monitors for physical changes (color, texture). |

| Assay | 98.0% - 102.0% | Quantifies the amount of active drug substance remaining. |

| Degradation Products | Individual Unspecified: ≤ 0.10%Total: ≤ 0.5% | Monitors the formation of impurities over time. |

| Water Content | ≤ 0.5% | Monitors for moisture uptake, which can accelerate degradation. |

Conclusion: Synthesizing Data into a Cohesive Profile

The comprehensive characterization of this compound reveals a molecule with properties amenable to pharmaceutical development. As a hydrochloride salt, it is predicted to have high aqueous solubility in acidic and neutral conditions, a critical advantage for oral dosage form development.

Its stability profile is governed by two primary liabilities identified through forced degradation: the potential for amide hydrolysis under pH extremes and oxidation at the piperidine nitrogen. These insights are not failures but critical information. They authoritatively guide formulation efforts towards a stable pH range (likely pH 4-7), inform the selection of excipients (avoiding strong oxidizing agents), and dictate appropriate packaging to protect against moisture and, if necessary, light. By systematically applying the principles and protocols outlined in this guide, researchers can confidently build a robust data package, ensuring the quality, safety, and efficacy of the final drug product.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

-

Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

-

ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy. Available at: [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis. Available at: [Link]

-

ICH guideline for stability testing. SlideShare. (2015). Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (n.d.). Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (n.d.). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (2004). Available at: [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). (2006). Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. snscourseware.org [snscourseware.org]

- 14. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

- 16. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

This guide provides a comprehensive technical overview of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust synthetic pathway, and its potential applications, contextualized by the broader pharmacological importance of the piperidine-3-carboxamide scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule and its derivatives.

Chemical Identity and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major public databases, we can definitively characterize the molecule based on its structure. For context, the closely related regioisomer, N-(2-methoxyethyl)piperidine-4-carboxamide hydrochloride, is registered under CAS number 1220037-89-7.[1] The isomeric precursor, N-(2-hydroxyethyl)piperidine-3-carboxamide, has the CAS number 496057-54-6.[2]

The identity and core properties of the target compound are detailed below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₉ClN₂O₂ | Elemental Composition |

| Molecular Weight | 222.71 g/mol | Calculation |

| Canonical SMILES | COCCNCC(=O)C1CCCNC1.Cl | Structure |

| Appearance | Predicted: White to off-white crystalline solid | Inferred from Analogues |

| Solubility | Predicted: Soluble in water, methanol, ethanol | Inferred from Structure |

The piperidine ring is a foundational scaffold in medicinal chemistry, valued for its metabolic stability and its ability to improve pharmacokinetic properties.[3] The presence of the carboxamide at the 3-position and the N-substituted methoxyethyl group are critical features. The 3-carboxamide moiety provides a key hydrogen-bond acceptor, while the piperidine nitrogen acts as a positively ionizable group, crucial for interactions with biological targets.[4] The methoxyethyl side chain can influence solubility and provide additional points of interaction within a protein's binding pocket.

Synthesis and Purification Workflow

The synthesis of this compound is logically achieved through a two-step process: amide coupling followed by salt formation. This pathway is reliable and scalable for laboratory research.

Synthetic Pathway Overview

The core of the synthesis is the formation of an amide bond between a protected piperidine-3-carboxylic acid and 2-methoxyethylamine. A common and efficient method for this transformation is carbodiimide-mediated coupling. The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt, which typically exhibits improved stability and handling characteristics.

Sources

- 1. 1220037-89-7|N-(2-Methoxyethyl)piperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-(2-Hydroxyethyl)piperidine-3-carboxamide | CymitQuimica [cymitquimica.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-methoxyethyl)piperidine-3-carboxamide Hydrochloride: Structural Analogs and Derivatives

Abstract: The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing this chemical class, analyze the structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a rich platform for chemical diversification and the development of novel therapeutics.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-osteoporosis, and antimalarial properties.[2][3] The specific substitution at the piperidine nitrogen and the carboxamide nitrogen plays a crucial role in determining the pharmacological profile of these compounds. This guide focuses on the N-(2-methoxyethyl) substitution as a key feature, exploring how this and other modifications influence the compound's properties and biological activity.

Synthetic Strategies: Accessing the N-(2-methoxyethyl)piperidine-3-carboxamide Core and its Analogs

The synthesis of this compound and its derivatives typically follows a convergent approach, centered around the formation of the amide bond. The key steps involve the synthesis of the N-substituted piperidine-3-carboxylic acid precursor, followed by its coupling with a suitable amine.

Synthesis of the Precursor: 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

The synthesis of the N-substituted carboxylic acid is a critical first step. A common route begins with the commercially available piperidine-3-carboxylic acid (nipecotic acid).

Protocol 1: Synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

-

Step 1: N-Alkylation of Piperidine-3-carboxylic acid.

-

To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2.5 eq).

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Step 2: Hydrochloride Salt Formation.

-

Dissolve the purified 1-(2-methoxyethyl)piperidine-3-carboxylic acid in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-methoxyethyl)piperidine-3-carboxylic acid hydrochloride as a solid.

-

Amide Coupling Reactions

The formation of the carboxamide is typically achieved through a peptide coupling reaction, which involves the activation of the carboxylic acid.

Protocol 2: General Procedure for Amide Coupling

-

To a solution of 1-(2-methoxyethyl)piperidine-3-carboxylic acid hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).[4]

-

Add a tertiary amine base, for instance, triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-methoxyethyl)piperidine-3-carboxamide derivative.

Synthesis of Structural Analogs and Derivatives

The versatility of the piperidine-3-carboxamide scaffold allows for extensive structural modifications to explore the SAR.

-

Modification of the Carboxamide Nitrogen (R¹): A wide variety of primary and secondary amines can be used in the amide coupling step to introduce different substituents at the R¹ position.

-

Modification of the Piperidine Nitrogen (R²): The N-alkylation step can be performed with various alkylating agents to introduce different groups at the R² position.

-

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can be achieved by starting with appropriately substituted piperidine-3-carboxylic acids.

Physicochemical Properties and Characterization

The physicochemical properties of N-(2-methoxyethyl)piperidine-3-carboxamide derivatives are critical for their drug-like characteristics, including solubility, permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties of N-(2-methoxyethyl)piperidine-3-carboxamide

| Property | Predicted Value | Method |

| Molecular Weight | 200.27 g/mol | - |

| logP | 0.85 | SwissADME |

| Aqueous Solubility | Soluble | SwissADME |

| pKa (most basic) | 8.5 (piperidine N) | ChemAxon |

| Polar Surface Area | 52.6 Ų | SwissADME |

Note: These are in silico predictions and require experimental validation.[5]

Characterization Techniques

The structural elucidation and purity assessment of synthesized compounds are performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the stereochemistry.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compounds.

Biological Activities and Structure-Activity Relationship (SAR)

The N-(2-methoxyethyl)piperidine-3-carboxamide scaffold and its analogs have been investigated for a range of biological activities. The SAR studies reveal key structural features that govern their potency and selectivity.

Anticancer Activity

Certain piperidine carboxamide derivatives have shown potential as ALK inhibitors for the treatment of non-small cell lung cancer.

-

SAR Insights:

-

Substitutions on the aromatic ring attached to the carboxamide nitrogen are crucial for potent ALK inhibition.

-

The piperidine ring acts as a key scaffold, and its conformation influences binding to the ALK active site.

-

The N-substituent on the piperidine ring can be varied to modulate pharmacokinetic properties.

-

Protocol 3: In Vitro ALK Kinase Assay

-

Prepare a solution of recombinant human ALK enzyme in a kinase assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the enzyme and test compounds to the wells of a microplate and incubate briefly.

-

Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).

-

After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay.[7]

-

Calculate the IC₅₀ values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells.[2][8]

-

SAR Insights:

-

The piperidine-3-carboxamide moiety is essential for activity. The regioisomeric piperidine-4-carboxamide is inactive.[2]

-

The stereochemistry at the 3-position is critical, with the (S)-enantiomer often being significantly more potent.[9]

-

The nature of the aryl group on the carboxamide nitrogen and the substituent on the piperidine nitrogen can be modified to optimize potency.

-

Protocol 4: Cellular Senescence Assay

-

Culture human melanoma cells (e.g., A375) in a suitable medium.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Fix the cells and stain for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.[10]

-

Quantify the percentage of SA-β-gal-positive (blue-stained) cells under a microscope.

-

Assess cell proliferation using a suitable method, such as the MTT assay, to determine the antiproliferative IC₅₀.

Anti-osteoporosis Activity: Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have emerged as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[3]

-

SAR Insights:

-

The piperidine-3-carboxamide core serves as a P2-P3 scaffold, interacting with the active site of cathepsin K.

-

Substituents on the piperidine nitrogen can be designed to occupy the S3 pocket of the enzyme, enhancing potency.

-

The group attached to the carboxamide nitrogen interacts with the S1' and S2' pockets.

-

Protocol 5: Fluorometric Cathepsin K Inhibition Assay

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).[3]

-

Add recombinant human cathepsin K to the wells of a black microplate containing the reaction buffer.

-

Add serial dilutions of the test compounds and incubate to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the substrate).

-

Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.

Conclusion and Future Directions

The N-(2-methoxyethyl)piperidine-3-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for drug discovery campaigns targeting a range of diseases. The insights into the SAR of this compound class provide a roadmap for the rational design of more potent and selective molecules.

Future research in this area should focus on:

-

Elucidation of specific mechanisms of action: For many of the observed biological activities, the precise molecular targets and signaling pathways are yet to be fully characterized.

-

Optimization of pharmacokinetic properties: Systematic modification of the scaffold can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Exploration of novel therapeutic areas: The diverse biological activities of this scaffold suggest that it may have potential in other disease areas not yet explored.

By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of N-(2-methoxyethyl)piperidine-3-carboxamide derivatives can be realized.

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (URL: [Link])

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (URL: [Link])

-

Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])